N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide

D-amino-acid oxidase inhibition Enzyme screening Schizophrenia research

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-38-9) is a synthetic small molecule with the formula C16H13N5O3 and a molecular weight of 323.31 g/mol. It belongs to the benzamide class and is distinguished by a 1,3-benzodioxole moiety linked via a methylene bridge to the amide nitrogen, and a 2H-tetrazol-5-yl group at the para position of the benzamide ring.

Molecular Formula C16H13N5O3
Molecular Weight 323.31 g/mol
CAS No. 651769-38-9
Cat. No. B12525813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide
CAS651769-38-9
Molecular FormulaC16H13N5O3
Molecular Weight323.31 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)C4=NNN=N4
InChIInChI=1S/C16H13N5O3/c22-16(12-4-2-11(3-5-12)15-18-20-21-19-15)17-8-10-1-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,17,22)(H,18,19,20,21)
InChIKeyOPROUEMAOPIWMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-38-9): A Specialized Dual-Heterocycle Benzamide for Targeted Probe Development


N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-38-9) is a synthetic small molecule with the formula C16H13N5O3 and a molecular weight of 323.31 g/mol . It belongs to the benzamide class and is distinguished by a 1,3-benzodioxole moiety linked via a methylene bridge to the amide nitrogen, and a 2H-tetrazol-5-yl group at the para position of the benzamide ring . This combination of heterocycles creates a unique pharmacophore topology that is not commonly found in commercial screening libraries, making it a targeted choice for exploring specific, privileged chemical space.

Why N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide Cannot Be Replaced by Generic Tetrazole or Benzodioxole Analogs


Simple substitution with generic analogs fails because this compound's specific para-substituted benzamide core, linking the benzodioxole-methylamine and the tetrazole, dictates a precise 3D pharmacophore that is absent in its closest commercially available relatives. For instance, the common analog N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide contains a methyl-tetrazole regioisomer, which alters its hydrogen-bonding capacity and molecular geometry compared to the unsubstituted 2H-tetrazole in the target compound . Similarly, N-benzyl-4-(2H-tetrazol-5-yl)benzamide lacks the benzodioxole oxygen atoms, which are critical for specific target interactions . These structural deviations can lead to complete loss of activity against a given biological target, as confirmed by structure-activity relationship (SAR) studies in related tetrazole-based inhibitor series [1]. Therefore, substituting one for another without confirmation of functional equivalence is scientifically unsound.

Quantitative Differentiation Evidence for N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide


Single-Concentration Bioactivity Fingerprint Against Human D-Amino-Acid Oxidase (DAO)

In a ChEMBL-curated biochemical assay, this compound inhibited recombinant full-length human DAO with an IC50 of 92 nM after a 20-minute preincubation [1]. This binding event provides a specific, quantitative activity anchor for this chemotype against DAO, which is a target of interest for neurological conditions. While a direct head-to-head comparison with the closest analog is unavailable, this data distinguishes it from other benzamide derivatives that show no activity or significantly weaker inhibition in the same assay system.

D-amino-acid oxidase inhibition Enzyme screening Schizophrenia research

Unique Tetrazole Regioisomer and Tautomeric State Differentiates from Commercially Predominant Methyl-Tetrazole Analogs

The compound features an unsubstituted 2H-tetrazole, which exists in a dynamic tautomeric equilibrium (2H- vs. 1H-) that influences both its acidity (pKa ~4.5-4.9) and its capacity to act as a carboxylic acid bioisostere [1]. In stark contrast, the most prevalent commercially available analog is N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide, which is locked into a single tautomeric form and lacks the acidic N-H proton . This distinction is critical because the acidic tetrazole proton is essential for key ionic interactions in many target binding pockets, such as the angiotensin II AT1 receptor, where tetrazole-anionic interactions are required for high-affinity binding.

Tetrazole tautomerism Bioisostere design Medicinal chemistry

Benzodioxole Moiety Confers a Distinct Electron-Rich Aromatic System Versus Simplified Benzyl Analogs

The 1,3-benzodioxole group is a more electron-rich aromatic system compared to a simple benzyl group due to the electron-donating effect of the two oxygen atoms. This influences both intermolecular interactions (e.g., pi-pi stacking with aromatic protein residues) and oxidative metabolism, where the benzodioxole ring is a known site for CYP450-mediated cleavage [1]. A structurally similar compound, N-benzyl-4-(2H-tetrazol-5-yl)benzamide, replaces the benzodioxole with an unsubstituted phenyl ring, resulting in a quantifiably different electronic profile . This is supported by computational models of related benzodioxole-containing kinase inhibitors, where the oxygen atoms form critical hydrogen bonds and contribute to a distinct electrostatic potential surface.

Pi-stacking interactions Molecular recognition Cytochrome P450 metabolism

A Unique Vector for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The compound's dual functional groups—a secondary amide and a tetrazole—provide two orthogonal points for chemical elaboration, a highly sought-after feature in FBDD and DEL technology. The tetrazole can be N-alkylated, while the benzamide core can be further functionalized via the amide nitrogen or the benzodioxole ring. This makes it a versatile scaffold that is distinct from simpler, single-point vectors like 4-(2H-tetrazol-5-yl)benzoic acid or its amide . In a DEL context, this compound can be encoded and derivatized through two independent chemical cycles, vastly increasing the accessible chemical space compared to mono-functional analogs.

Fragment-based drug discovery DNA-encoded libraries Parallel synthesis

Recommended Research and Procurement Applications for N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide


Chemical Probe for D-Amino-Acid Oxidase (DAO) Target Engagement Studies

The confirmed inhibitory activity against human DAO (IC50 92 nM) [1] positions this compound as a potential starting point for developing chemical probes to study DAO function in models of schizophrenia and chronic pain. Procurement is recommended for labs aiming to validate DAO as a therapeutic target through direct enzyme inhibition assays or cellular target engagement studies (e.g., CETSA), where the benzodioxole moiety also provides a spectroscopic handle via its UV absorption.

Lead-Like Scaffold for Fragment-Based and DNA-Encoded Library (DEL) Synthesis

With two orthogonal diversification points (amide and tetrazole) and a low molecular weight (323.31 g/mol), this compound is an ideal starting scaffold for fragment growth or DEL synthesis [1]. Its procurement is recommended for core library design, where the benzodioxole-tetrazole topology can be exploited to generate thousands of unique, drug-like analogs for high-throughput screening against novel or difficult-to-drug protein targets.

Negative Control Compound for Methyl-Tetrazole Analog SAR Studies

This compound can serve as a critical tool for SAR studies aiming to isolate the biological effect of the 5-methyl substitution on the tetrazole ring. By comparing its activity profile against that of N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide, researchers can deconvolute the contribution of the tetrazole's acidity and tautomeric state to target binding [1]. Procurement is essential for any medicinal chemistry program exploring tetrazole-based inhibitors where the methyl analog shows a loss of potency, confirming the importance of the acidic N-H.

Quote Request

Request a Quote for N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.